molecular formula C20H34O3Si B2423315 [6-[Tert-butyl(dimethyl)silyl]oxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]methanol CAS No. 228114-44-1

[6-[Tert-butyl(dimethyl)silyl]oxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]methanol

Cat. No.: B2423315
CAS No.: 228114-44-1
M. Wt: 350.574
InChI Key: KAGOPTSULYPVCD-UHFFFAOYSA-N
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Description

“[6-[Tert-butyl(dimethyl)silyl]oxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]methanol” is a chemical compound with the molecular formula C20H34O3Si . It’s a type of silyl ether, which are often used as protective groups in organic synthesis .


Synthesis Analysis

The synthesis of similar silyl ethers often involves the reaction of alcohols with silyl chlorides in the presence of a base . For example, tert-butyldimethylsilyl chloride (TBDMS-Cl) can react with alcohols to form tert-butyldimethylsilyl ethers . The reaction can be catalyzed by DMF .


Molecular Structure Analysis

The molecular structure of “this compound” includes a tert-butyl(dimethyl)silyl group attached to an oxygen atom, which is part of a larger chromen ring structure .


Chemical Reactions Analysis

Silyl ethers like “this compound” are generally stable to aqueous base, but can be converted back to the alcohols under acidic conditions . They can also undergo rapid cleavage to alcohols by treatment with tetra-n-butylammonium fluoride (TBAF) in THF at 25°C .

Scientific Research Applications

Oxidative Alkenol Cyclization

Oxovanadium(V) complexes, including those with tert-butyl(dimethyl)silyl groups, have been found effective as Lewis acids in catalyzing oxidative cyclization of alkenols. This process is crucial in organic synthesis, particularly in the formation of derivatives of 2-(tetrahydrofuran-2-yl)-2-propanol and tetrahydropyran-3-ols, demonstrating significant potential in creating complex organic molecules (Dönges et al., 2014).

Oxidation Studies

In the study of oxidations, tert-butyl(dimethyl)silyl groups have shown unique reactivity. Oxidation of certain methanol derivatives with specific reagents resulted in products with interesting 1,2-migration properties. This highlights the role of tert-butyl(dimethyl)silyl groups in directing and stabilizing reaction intermediates, which is valuable for developing new synthetic methods (Gimazetdinov et al., 2018).

Deprotection of Ethers

Tert-butyl(dimethyl)silyl groups are utilized in the selective deprotection of ethers. A method for removing these groups using sodium tetrachloroaurate(III) dihydrate has been developed, showcasing the versatility of these groups in protecting sensitive functional groups during complex organic syntheses (Zhang et al., 2014).

Synthetic Studies towards Spongistatins

In efforts to synthesize fragments of spongistatins, tert-butyl(dimethyl)silyl groups have been instrumental. These groups have been used in the synthesis of complex spiroketal structures, demonstrating their importance in the construction of intricate molecular architectures found in natural products (Favre et al., 2010).

Formation of Silylene-Alcohol Complexes

The study of silylene-alcohol complexes involves tert-butyl(dimethyl)silyl groups. These studies have helped elucidate mechanisms in reactions involving transient silylenes, contributing significantly to the understanding of silicon chemistry (Leigh et al., 2010).

Mechanism of Action

Target of Action

It’s known that tert-butyldimethylsilyl (tbdms) ethers, a group to which this compound belongs, are commonly used as protecting groups in organic synthesis . They react with various functional groups, such as alcohols, to form silyl ethers .

Mode of Action

The compound, as a TBDMS ether, can react with alcohols to form silyl ethers under mild conditions . This reaction is part of its role as a protecting group in organic synthesis. The TBDMS group shields reactive sites on a molecule during a chemical reaction, preventing unwanted reactions at these sites .

Biochemical Pathways

Tbdms ethers, including this compound, are known to play a significant role in various synthetic transformations . They are involved in the synthesis of complex molecules, including pharmaceuticals .

Pharmacokinetics

In this case, the presence of the TBDMS group may affect the compound’s solubility, stability, and reactivity, which in turn can influence its absorption, distribution, metabolism, and excretion .

Result of Action

The result of the compound’s action largely depends on the context in which it is used. As a protecting group in organic synthesis, its action results in the protection of reactive sites on a molecule, enabling selective reactions to occur at other sites . This can lead to the synthesis of complex molecules with high selectivity and yield .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and pH, can affect the compound’s reactivity and the outcome of the reaction . Additionally, the presence of other substances, such as catalysts or inhibitors, can also influence the compound’s action .

Safety and Hazards

While specific safety and hazard information for “[6-[Tert-butyl(dimethyl)silyl]oxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]methanol” is not available, similar compounds like tert-butyldimethylsilyl chloride are known to be corrosive and flammable . They should be handled in a fume hood and personal protective equipment such as gloves and eye protection should be used .

Properties

IUPAC Name

[6-[tert-butyl(dimethyl)silyl]oxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O3Si/c1-13-14(2)18-16(10-11-20(7,12-21)22-18)15(3)17(13)23-24(8,9)19(4,5)6/h21H,10-12H2,1-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGOPTSULYPVCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CO)C)O[Si](C)(C)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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